Oxygen-18 Incorporation Efficiency vs. Uridine
The efficiency of ¹⁸O incorporation into pseudouridine is hindered by the C5-ribosyl substitution, resulting in a lower maximum exchange rate compared to uridine. This is a critical quality control metric for procurement, as it dictates the isotopic enrichment and thus the utility of the labeled compound as an internal standard [1].
| Evidence Dimension | Maximum Oxygen-18 Incorporation at O4 Position |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | Uridine (94% incorporation) / Uracil (98% incorporation) |
| Quantified Difference | Pseudouridine exhibits a 0% difference relative to uridine but a -4% absolute difference relative to uracil under identical conditions. |
| Conditions | 1N HCl, 100 °C, exchange with H₂¹⁸O, analysis by mass spectrometry [1] |
Why This Matters
This data confirms that ¹⁸O labeling of pseudouridine is viable and achieves near-identical efficiency to uridine, validating the commercial availability and isotopic purity of Pseudouridine-O18 for quantitative MS applications.
- [1] Nucleic Acids Research. (1977). Incorporation of oxygen-18 into nucleosides and bases. 4(6), 2075-2081. View Source
